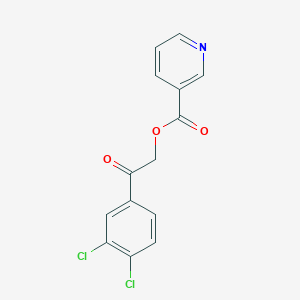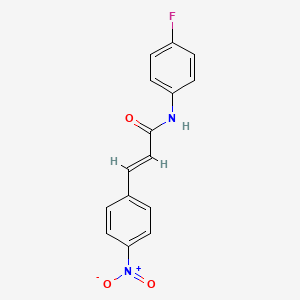![molecular formula C13H18N2O4S B5732541 N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5732541.png)
N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide, also known as NM-404, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide is not fully understood. However, studies have shown that it acts on the endocannabinoid system by inhibiting the reuptake of the endocannabinoid anandamide. This leads to an increase in anandamide levels, which then activates cannabinoid receptors, resulting in analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to have several biochemical and physiological effects. Studies have shown that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to reduce oxidative stress, which is implicated in the pathogenesis of several diseases. N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has also been shown to have a neuroprotective effect, making it a potential treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide in lab experiments is its high potency and specificity. This makes it an ideal tool for studying the endocannabinoid system and its role in pain and inflammation. However, one of the limitations of using N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide is its poor solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research on N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide and its potential therapeutic applications. Other future directions include investigating the use of N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide in combination with other drugs to enhance its therapeutic effects and exploring its potential use in the treatment of other diseases such as cancer and epilepsy.
Conclusion:
In conclusion, N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide is a compound that has garnered significant attention in scientific research due to its potential therapeutic applications. The synthesis of N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide involves the reaction of N-methyl-4-aminobenzenesulfonamide with 4-(4-morpholinyl)benzoyl chloride. N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to have potent analgesic and anti-inflammatory effects, making it a potential treatment for neuropathic pain and inflammatory diseases. While there are limitations to using N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide in lab experiments, its high potency and specificity make it an ideal tool for studying the endocannabinoid system. There are several future directions for research on N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide, including developing more efficient synthesis methods and exploring its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide involves the reaction of N-methyl-4-aminobenzenesulfonamide with 4-(4-morpholinyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The product is then purified through recrystallization to obtain pure N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide.
Applications De Recherche Scientifique
N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most significant applications of N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide is in the treatment of neuropathic pain. Studies have shown that N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has a potent analgesic effect and can alleviate pain without causing addiction or tolerance. Additionally, N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
N-methyl-N-[4-(morpholine-4-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-14(20(2,17)18)12-5-3-11(4-6-12)13(16)15-7-9-19-10-8-15/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTBRCGWKOPAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)N2CCOCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[4-(morpholine-4-carbonyl)-phenyl]-methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B5732465.png)



![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5732504.png)
![2-[(5-bromo-2-methoxybenzylidene)amino]-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5732506.png)
![1,5-dimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5732511.png)




![N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5732554.png)
![N'-[(3,5-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5732559.png)
